1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride
Description
1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of nucleic acids. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Properties
CAS No. |
28279-45-0 |
|---|---|
Molecular Formula |
C6H7ClN4 |
Molecular Weight |
170.60 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-2-1-4-6(10-5)9-3-8-4;/h1-3H,(H3,7,8,9,10);1H |
InChI Key |
KLQIVTFPNZGWSV-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Imidazo[4,5-b]pyridin-5-amine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the construction of the imidazo[4,5-b]pyridine framework. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1H-Imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides
These reactions often result in the formation of derivatives with modified functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and cellular pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various cellular pathways, including those involved in inflammation and cell proliferation . The compound’s ability to bind to these targets and influence their activity underlies its therapeutic potential .
Comparison with Similar Compounds
1H-Imidazo[4,5-b]pyridin-5-amine is unique due to its specific structural features and reactivity. Similar compounds include:
Imidazo[4,5-c]pyridine: Another fused heterocycle with similar biological activity.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in materials science.
Imidazo[1,2-a]pyridine: Commonly used in the synthesis of pharmaceuticals.
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of 1H-Imidazo[4,5-b]pyridin-5-amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
